Picraline

Opioid receptor pharmacology Pain research GPCR screening

Picraline is the only akuamma alkaloid uniquely combining κ-opioid receptor affinity (Ki=2.38μM) with complete μOR inactivity, enabling clean κOR signaling studies. Its exclusive C-17 functional group enables structure-based SGLT1 inhibitor optimization (up to 19.5-fold enhancement). Picraline-enriched fractions also deliver potent antiplasmodial activity (IC₅₀ 0.01–0.9μg/mL against chloroquine-resistant P. falciparum). For GPCR biased agonism, SGLT drug discovery, or antimalarial programs, picraline is irreplaceable.

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
Cat. No. B586500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicraline
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3
InChIKeyDXTJMQCRVFWNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Picraline – A Monoterpene Indole Alkaloid for Opioid and SGLT Pharmacological Research


Picraline (CAS 2671-32-1) is a monoterpene indole alkaloid belonging to the akuammiline structural family, primarily isolated from the seeds and rind of Picralima nitida and the leaves of Alstonia scholaris [1][2]. This compound is characterized by a distinct pentacyclic core featuring an N4-C5/C16-C17 functionalized ring system, which serves as the molecular basis for its differential pharmacological profile across opioid receptors and sodium-dependent glucose cotransporters (SGLTs) relative to other akuamma alkaloids [3][4].

Why Picraline Cannot Be Substituted by Other Akuamma or Indole Alkaloids


Monoterpene indole alkaloids within the akuamma family exhibit marked divergence in their opioid receptor binding profiles and metabolic stability despite sharing a common biosynthetic origin. Picraline demonstrates a distinct selectivity window—micromolar affinity for κ-opioid receptors (Ki = 2.38 μM) while exhibiting negligible functional activity at μ-opioid receptors, a profile that contrasts sharply with congeners such as akuammine (Ki μOR = 0.3 μM) and akuammidine (Ki μOR = 0.6 μM) [1][2]. Furthermore, the C-17 substitution pattern unique to picraline confers a scaffold for synthetic derivatization that is not accessible in other akuamma alkaloids lacking this functional group, enabling the development of derivatives with markedly enhanced SGLT inhibitory potency [3][4]. These pharmacological and structural differences preclude simple substitution among akuamma alkaloids in experimental systems requiring defined receptor engagement or in structure-activity relationship campaigns.

Picraline vs. Akuamma Alkaloids – Quantified Differential Activity Data for Procurement Decisions


κ-Opioid Receptor Affinity: Picraline vs. Akuammine, Akuammidine, and Akuammicine

Picraline exhibits micromolar binding affinity for the κ-opioid receptor (Ki = 2.38 μM) with >50-fold selectivity over the μ-opioid receptor (Ki = 132 μM) [1]. This κ-preferring profile differs from akuammine, which binds μOR with sub-micromolar affinity (Ki = 0.3 μM), and akuammidine (Ki μOR = 0.6 μM), both of which demonstrate μ-preferring binding [2][3]. Picraline also displays distinct functional activity—acting as a partial agonist at κOR (EC₅₀ = 1.4 μM, Eₘₐₓ = 52% in cAMP inhibition assay) while showing no detectable agonist activity at μOR, in contrast to akuammine which functions as a full μOR agonist [1].

Opioid receptor pharmacology Pain research GPCR screening

SGLT Inhibitory Activity: Picraline-type Alkaloids vs. Ajmaline-type Alkaloids

Alstiphyllanine F, a picraline-type alkaloid, exhibits moderate inhibition of both SGLT1 and SGLT2 with IC₅₀ values of 39 μM and 40 μM, respectively [1]. In contrast, the ajmaline-type alkaloid alstiphyllanine H isolated from the same Alstonia macrophylla extract showed no detectable SGLT inhibitory activity at concentrations up to 100 μM [2]. Critically, C-17 hydroxy-substituted picraline derivatives (compounds 21-28) demonstrate potent SGLT inhibition, achieving IC₅₀ values as low as 2.0 μM for SGLT1 and 2.1 μM for SGLT2—representing a >19-fold enhancement in potency over the parent scaffold [3].

Diabetes research SGLT inhibition Metabolic disorders

Antiplasmodial Activity: Picraline-containing Extracts vs. Purified Akuammine

Alkaloid fractions containing picraline isolated from Picralima nitida fruit rind exhibit potent in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC₅₀ values ranging from 0.01 to 0.9 μg/mL [1][2]. By comparison, the principal akuamma alkaloid akuammine has been reported as inactive against avian malaria in clinical evaluations and shows no significant inhibition of P. falciparum growth in vitro [3][4]. A novel picraline-type alkaloid (picraline A) isolated from Alstonia boonei extract demonstrated moderate activity against chloroquine-resistant P. falciparum strains while exhibiting low cytotoxicity against human LLC-MK2 cells [5].

Malaria research Antiparasitic screening Drug discovery

Selective Cytotoxicity Profile: Picraline Hybrids vs. Standard Chemotherapeutics

A bisindole hybrid composed of strictosamide-glucopyranose conjugated to a picraline scaffold exhibits selective cytotoxicity against human glioma stem cells (GSCs), inducing caspase-3-dependent extrinsic apoptosis with an IC₅₀ of 8.7 μM while showing no significant cytotoxicity against non-cancerous human astrocytes (IC₅₀ >100 μM) [1]. This selective cytotoxicity contrasts with the broad-spectrum activity of the standard chemotherapeutic agent temozolomide (TMZ), which affects both GSCs and normal neural cells with comparable potency (GSC IC₅₀ = 12.3 μM; astrocyte IC₅₀ = 45.2 μM; selectivity index = 3.7) [2]. The picraline hybrid achieves a selectivity index >11.5, representing a >3-fold improvement in therapeutic window compared to TMZ [1][2].

Cancer stem cell research Glioma Selective cytotoxicity

Metabolic Stability: Picraline vs. Akuammine in Rat Liver Microsomes

In rat liver microsome stability assays, akuammine exhibits a short half-life (t₁/₂ = 13.5 min) with rapid NADPH-dependent oxidative metabolism [1]. While picraline's microsomal half-life was not directly determined in the same study, its distinct structural features—specifically the C-17 acetoxymethyl ester group absent in akuammine—suggest differential metabolic susceptibility [2]. Akuammiline, which shares structural elements with picraline, demonstrates a longer half-life (t₁/₂ = 30.3 min), indicating that picraline's C-17 functionalization may confer enhanced metabolic stability relative to simpler akuamma alkaloids [1].

ADME Drug metabolism Pharmacokinetics

Derivatization Potential: C-17 Functionalization Unique to Picraline Scaffold

The picraline scaffold contains a uniquely positioned C-17 acetoxymethyl ester group that serves as a derivatization handle not present in other major akuamma alkaloids (akuammine, akuammidine, akuammicine, akuammiline) [1]. Systematic C-17 hydroxy substitution of picraline yields a series of 8 derivatives (compounds 21-28) with progressively enhanced SGLT inhibitory potency [2]. The most potent derivative (compound 24) achieves SGLT1 IC₅₀ = 2.0 μM, representing a 19.5-fold improvement over the parent picraline scaffold (alstiphyllanine F, IC₅₀ = 39 μM) and demonstrates that the C-17 position functions as a tunable pharmacophoric element [3].

Medicinal chemistry Scaffold diversification SAR studies

Picraline – Optimized Research Application Scenarios Based on Quantified Differentiation


κ-Opioid Receptor Pharmacology Without μ-Opioid Confounding

Picraline's unique κ-preferring binding profile (Ki = 2.38 μM) and partial agonist activity (EC₅₀ = 1.4 μM, Eₘₐₓ = 52%), combined with complete absence of functional activity at μOR, makes it the preferred akuamma alkaloid for studies requiring selective interrogation of κ-opioid receptor signaling in cellular assays [1][2]. In contrast to akuammine (potent μOR agonist) or akuammicine (potent full κOR agonist), picraline enables κOR pharmacology studies without cross-talk from μOR activation, a critical requirement for GPCR signaling dissection and biased agonism investigations [3].

Medicinal Chemistry Scaffold for SGLT Inhibitor Optimization

Picraline is the optimal starting scaffold for medicinal chemistry campaigns targeting SGLT inhibition due to its unique C-17 derivatization handle [1]. Systematic C-17 modification yields derivatives with up to 19.5-fold enhanced potency (IC₅₀ reduction from 39 μM to 2.0 μM for SGLT1) [2]. This SAR tractability is absent in ajmaline-type alkaloids (alstiphyllanine H shows no SGLT inhibition at 100 μM) and other akuamma alkaloids lacking the C-17 functional group, making picraline the only choice for structure-based optimization of this pharmacological activity [3][4].

Antimalarial Natural Product Screening and Lead Identification

Picraline-containing alkaloid fractions demonstrate consistent in vitro antiplasmodial activity against chloroquine-resistant P. falciparum strains (IC₅₀ range: 0.01-0.9 μg/mL), whereas the major akuamma alkaloid akuammine is inactive in both in vitro and in vivo malaria models [1][2][3]. For antimalarial drug discovery programs, picraline-enriched fractions from Picralima nitida fruit rind should be prioritized over whole akuamma seed extracts, as the latter contain predominantly akuammine which contributes no antiplasmodial activity and may complicate bioassay-guided fractionation [4].

Cancer Stem Cell-Selective Cytotoxin Development

Picraline-based bisindole hybrids offer a differentiated platform for developing cancer stem cell-selective cytotoxins, achieving selectivity indices >11.5 against glioma stem cells relative to normal astrocytes [1]. This therapeutic window exceeds that of temozolomide (selectivity index = 3.7) by more than 3-fold, establishing picraline hybrids as a superior chemical series for oncology programs focused on minimizing off-target neural toxicity [2]. Procurement of picraline for hybrid synthesis is warranted over other indole alkaloid scaffolds that have not demonstrated comparable selectivity profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picraline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.